An In-depth Technical Guide to the Chemical Properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
An In-depth Technical Guide to the Chemical Properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid stands as a pivotal scaffold in contemporary medicinal chemistry. Its quinoxalinone core is a recurring motif in a plethora of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, antitubercular, and anticancer properties. This technical guide provides a comprehensive exploration of the core chemical properties of this compound, moving beyond a mere catalog of data to offer insights into the causality behind its behavior. We will delve into its synthesis, structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. This document is designed to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the quinoxalinone framework.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, with the molecular formula C₁₁H₁₀N₂O₃, possesses a planar quinoxalin-2(1H)-one ring system N-substituted with an acetic acid moiety.
Structural Elucidation
The precise three-dimensional arrangement of atoms in (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid dihydrate has been unequivocally determined by single-crystal X-ray diffraction. The quinoxalinone ring system is essentially planar, a feature that facilitates π-π stacking interactions in both solid-state packing and potential receptor binding. The acetic acid side chain introduces a degree of conformational flexibility.
Table 1: Key Physicochemical Properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₀N₂O₃ | |
| Molecular Weight | 218.21 g/mol | |
| Melting Point | Not Experimentally Determined | Data for derivatives suggest a high melting solid. |
| Solubility | Predicted to be more soluble than related quinazolinone analogs due to an additional -NH group for H-bonding.[1] | General observation for quinoxalinones.[1] |
| pKa (predicted) | ~3.5-4.5 (carboxylic acid) | Based on typical carboxylic acid pKa values. |
| LogP (predicted) | ~1.5 - 2.5 | Based on computational models. |
Solubility and Lipophilicity
The predicted octanol-water partition coefficient (LogP) falls in a range suitable for many drug discovery programs, suggesting a balance between aqueous solubility and membrane permeability.
Synthesis and Reactivity
The synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is typically achieved through a two-step process, illustrating a common strategy for the N-alkylation of heterocyclic systems.
Synthetic Pathway
The primary route involves the N-alkylation of 3-methylquinoxalin-2(1H)-one with an ethyl haloacetate, followed by hydrolysis of the resulting ester.
Figure 1: General synthetic scheme for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.
Chemical Reactivity
The reactivity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is dominated by the carboxylic acid function and the quinoxalinone ring system.
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Carboxylic Acid Derivatization: The carboxylic acid is readily converted to a variety of derivatives, including esters, amides, and hydrazides. The corresponding acetohydrazide is a particularly useful intermediate for the synthesis of Schiff bases and other heterocyclic systems, which have shown significant biological activities.[2][3]
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Reactions of the Quinoxalinone Ring: The quinoxalinone ring is generally stable. However, quinoxaline derivatives can be susceptible to tautomerization in their reduced form, particularly under alkaline conditions. While this specific compound has the N1 position blocked by the acetic acid group, this highlights the importance of pH control in handling related compounds.
Spectroscopic Characterization
While a complete set of experimental spectra for the title compound is not available in a single source, data from its derivatives and related compounds allow for a confident prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. A singlet for the methylene protons of the acetic acid group would likely appear around 4.5-5.0 ppm. The methyl group protons at the 3-position would resonate as a singlet further upfield, around 2.4-2.6 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the quinoxalinone and the carboxylic acid in the range of 160-175 ppm. The aromatic carbons will appear between 115-140 ppm. The methylene carbon and the methyl carbon will have signals at approximately 45-55 ppm and 15-25 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups. The lactam carbonyl of the quinoxalinone ring typically appears around 1660-1680 cm⁻¹. The carboxylic acid carbonyl will show a strong band around 1700-1730 cm⁻¹. A broad absorption due to the O-H stretch of the carboxylic acid will be present in the 2500-3300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound.
Experimental Protocols
The following protocols are representative methods for the synthesis and analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives, based on published procedures for analogous compounds.
Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
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To a solution of 3-methylquinoxalin-2(1H)-one in acetone, add anhydrous potassium carbonate.
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Add ethyl chloroacetate dropwise to the suspension.
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Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired ester.
Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
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Dissolve the ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate in a suitable solvent such as ethanol or methanol.
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Add an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
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Heat the mixture to reflux and monitor the hydrolysis by TLC.
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Upon completion, cool the reaction mixture and acidify with a mineral acid (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with water, and dry to obtain (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.
Analytical High-Performance Liquid Chromatography (HPLC) Method (Adapted)
A reversed-phase HPLC method can be adapted for the analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.
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Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the quinoxalinone chromophore).
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Injection Volume: 10 µL.
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Temperature: Ambient or controlled (e.g., 25 °C).
Figure 2: A typical workflow for the HPLC analysis of quinoxalinone derivatives.
Biological Significance and Applications
While (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid itself is primarily a synthetic intermediate, its derivatives have demonstrated a remarkable range of biological activities. This underscores the importance of the parent scaffold in drug discovery.
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Antimicrobial and Antitubercular Agents: Numerous Schiff bases and other heterocyclic derivatives synthesized from the corresponding acetohydrazide have shown potent activity against various bacterial and mycobacterial strains.[2][3]
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Anticancer Potential: Some derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.
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Other Pharmacological Activities: The broader class of quinoxaline derivatives has been explored for a vast array of therapeutic applications, including antiviral, antifungal, and kinase inhibitory activities.
The acetic acid side chain provides a convenient handle for the introduction of diverse pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).
Conclusion
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a fundamentally important building block in the synthesis of a wide range of biologically active compounds. Its well-defined structure, accessible synthesis, and versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, offering a solid foundation for researchers working with this valuable scaffold. Further experimental investigation into its physicochemical properties, such as solubility and pKa, would be beneficial for the broader scientific community.
References
- Missioui, M., El Fal, M., Taoufik, J., Essassi, E. M., Mague, J. T., & Ramli, Y. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate.
- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Sayed, W. A. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4991.
- Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. E-Journal of Chemistry, 9(3), 1433-1442.
- Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute. International Journal of Drug Design and Discovery, 3(3), 831-839.
- (This is a placeholder for a general reference on the biological activities of quinoxalines, as seen in the search results). Various Authors. (Year). Title of a relevant review on quinoxaline biological activities. Journal Name, Volume(Issue), pages.
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]

